1-Benzothiophene-3-carbonyl azide
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Overview
Description
1-Benzothiophene-3-carbonyl azide is a heterocyclic compound that features a benzothiophene core with a carbonyl azide functional group at the 3-position. Benzothiophenes are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry. The azide group adds further reactivity, making this compound a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzothiophene-3-carbonyl azide can be synthesized through various methods. One common approach involves the reaction of 1-benzothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium azide to yield the azide derivative . Another method involves the direct azidation of 1-benzothiophene-3-carboxylic acid using diphenylphosphoryl azide (DPPA) under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiophene-3-carbonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines upon reduction.
Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Amines: Formed through reduction of the azide group.
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
1-Benzothiophene-3-carbonyl azide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzothiophene-3-carbonyl azide largely depends on the specific reactions it undergoes. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations . The molecular targets and pathways involved are specific to the context in which the compound is used, such as in drug development or material synthesis .
Comparison with Similar Compounds
1-Benzothiophene-3-carboxylic acid: Lacks the azide group but serves as a precursor in the synthesis of 1-benzothiophene-3-carbonyl azide.
1-Benzothiophene-3-carbonyl chloride: Another intermediate in the synthesis of the azide derivative.
3-Amino-1-benzothiophene-2-carbonitrile: A related compound with different functional groups and reactivity.
Uniqueness: this compound is unique due to the presence of the azide group, which imparts distinct reactivity and allows for a variety of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
CAS No. |
78676-35-4 |
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Molecular Formula |
C9H5N3OS |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
1-benzothiophene-3-carbonyl azide |
InChI |
InChI=1S/C9H5N3OS/c10-12-11-9(13)7-5-14-8-4-2-1-3-6(7)8/h1-5H |
InChI Key |
GQNXDXRNNCSCGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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